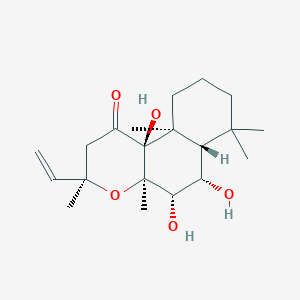
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coleus forskohlii is a perennial herb that belongs to the mint family, which is native to the subtropical regions of India, Nepal, and Thailand. The plant has been used for centuries in traditional medicine to treat various ailments such as asthma, angina, and high blood pressure. Recent scientific research has identified a compound in Coleus forskohlii called 7-Deacetyl-1-deoxyforskolin, which has shown promising results in various fields of research.
Applications De Recherche Scientifique
Industrial Development and Application
Research on Coleus forskohlii, particularly its component 7-Deacetyl-1-deoxyforskolin, has led to the development of second-generation forskolin analogs. These analogs, like HIL 568, are explored as potential agents for treating glaucoma, and others like NKH 477 are investigated for their cardiotonic properties. Additionally, a standardized phytotherapeutic product derived from Coleus forskohlii is being considered for its antithrombotic potential (Souza, 1993).
Chemical Constituents Analysis
Studies on Coleus forskohlii have led to the isolation and identification of various compounds, including 7-Deacetyl-1-deoxyforskolin. These studies employ column chromatographic methods and spectroscopic analysis to elucidate the structures of these compounds, contributing significantly to the understanding of the plant's chemical profile (Wang, Ma, Pan, Hou, Huang, 2009).
Labdane Diterpenoids Isolation
Further research on Coleus forskohlii roots has focused on isolating labdane diterpenoids, including 7-Deacetyl-1-deoxyforskolin. The identification of these compounds is critical for understanding the plant's potential therapeutic applications and the mechanisms underlying its medicinal properties (Xu, 2004).
Cytochrome P450 Gene Sequences Analysis
Omics analyses in Coleus forskohlii have led to the isolation of cytochrome P450 genes, which are crucial in the biosynthesis of secondary metabolites like 7-Deacetyl-1-deoxyforskolin. Understanding these gene sequences can provide insights into the metabolic pathways involved in the synthesis of such compounds and their regulation (AwasthiPraveen, MahajanVidushi, Ahmad, Prakash, RasoolShafaq, BediYashbir, VishwakarmaRam, GandhiSumit, 2015).
Ethnopharmacological Knowledge and Safety
Coleus forskohlii has been used in various traditional medicines, and its bioactive constituents, including 7-Deacetyl-1-deoxyforskolin, are a focus of safety and therapeutic value studies. This research approaches the plant from an ethnopharmacological perspective, providing insights into its traditional uses and the safety of its constituents (Shivaprasad, Pandit, Bhanumathy, Manohar, Jain, Thandu, Su, 2014).
Propriétés
Numéro CAS |
121606-18-6 |
|---|---|
Nom du produit |
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii |
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O5/c1-7-17(4)11-12(21)20(24)18(5)10-8-9-16(2,3)14(18)13(22)15(23)19(20,6)25-17/h7,13-15,22-24H,1,8-11H2,2-6H3/t13-,14-,15-,17-,18-,19+,20-/m0/s1 |
Clé InChI |
BEXJRVNGEWHUJR-FTFGDVISSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@]2(C(=O)C[C@](O3)(C)C=C)O)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
SMILES canonique |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



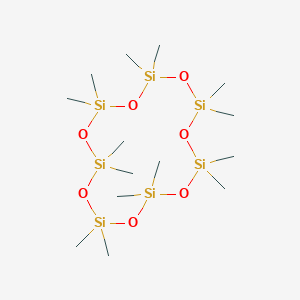
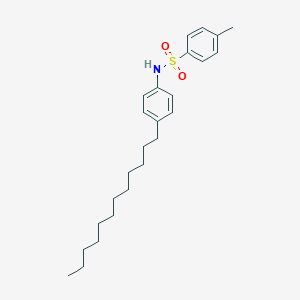
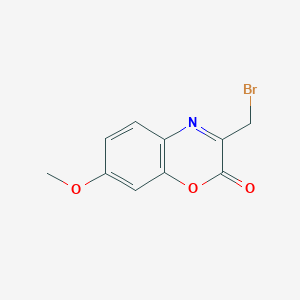
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
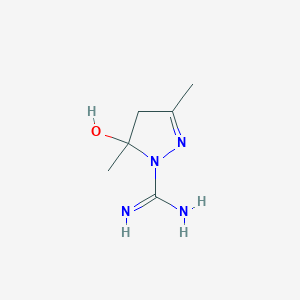
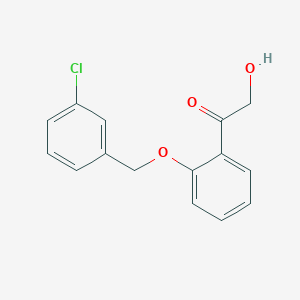
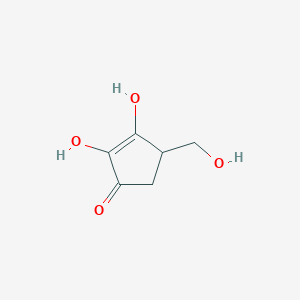
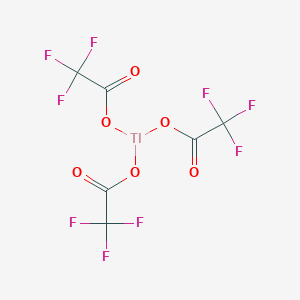
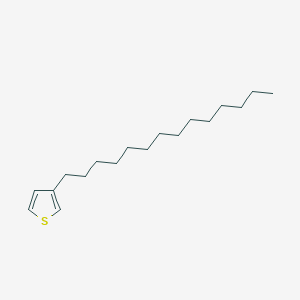
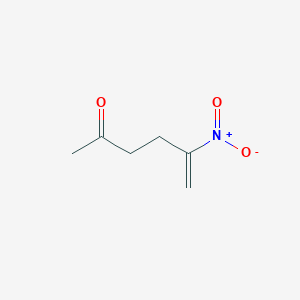
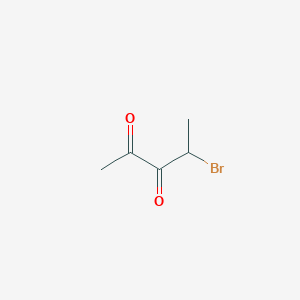
![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)
![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)